Compound Description: (R)-Albuterol is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). It is the pharmacologically active enantiomer of racemic Albuterol. []
Relevance: While structurally distinct from (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (R)-Albuterol's resolution exemplifies the use of Di-p-toluoyl-D-tartaric acid for enantiomeric separation. This highlights the utility of this chiral resolving agent for isolating specific enantiomers from racemic mixtures, much like in the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. []
(R)-Amlodipine
Compound Description: (R)-Amlodipine is the pharmacologically active enantiomer of the antihypertensive drug Amlodipine. It functions as a calcium channel blocker. []
Relevance: Similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (R)-Amlodipine is obtained through resolution using a tartaric acid derivative, specifically O,O’-Di-p-toluoyl-D-tartaric acid. This highlights a shared approach in utilizing chiral resolving agents to separate desired enantiomers from their racemic mixtures. []
(+)-Nicotine
Compound Description: (+)-Nicotine, the less potent enantiomer of nicotine, is studied for its stereospecific interactions with nicotine receptors. []
Relevance: While structurally unrelated to (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (+)-Nicotine's resolution utilizes Di-p-toluoyl-L-tartaric acid, an enantiomer of the resolving agent used for (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. This highlights the broader application of tartaric acid derivatives in resolving enantiomers, though the specific enantiomer choice determines the isolated form. []
S-Citalopram
Compound Description: S-Citalopram is the enantiomerically pure form of the antidepressant Citalopram, known for its selective serotonin reuptake inhibition. []
Relevance: Though structurally different from (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, S-Citalopram's isolation involves resolution using (+)-O,O'-di-p-toluoyl-D-tartaric acid, the same chiral resolving agent. This illustrates a common strategy for separating desired enantiomers from racemic mixtures, emphasizing the versatility of this specific tartaric acid derivative. []
Compound Description: This compound, also known as (+)-1a or FR115427, exhibits anticonvulsant activity, protecting against N-methyl-D-aspartate (NMDA)-induced seizures in mice. []
Relevance: Similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (+)-1a utilizes (+)-di-p-toluoyl-D-tartrate for its resolution and absolute configuration determination. This shared use of the same chiral resolving agent emphasizes its importance in separating and characterizing specific enantiomers. []
(+)- and (-)-Tetrabenazine
Compound Description: (+)- and (-)-Tetrabenazine represent the two enantiomers of Tetrabenazine, a drug used to manage hyperkinetic movement disorders. []
Relevance: Although structurally distinct from (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, the resolution of (+)- and (-)-Tetrabenazine involves the use of both di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate. This highlights the importance of tartaric acid derivatives, in their different enantiomeric forms, as crucial resolving agents for separating specific enantiomers, similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. []
(R)- and (S)-7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane
Compound Description: These enantiomers are investigated for their potential in treating central nervous system disorders. []
Relevance: The isolation of (R)- and (S)-7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane utilizes L- and D- di-p-toluoyl tartaric acid as resolving agents. This, like the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, showcases the use of specific tartaric acid derivatives for enantiomeric separation, indicating a common practice in obtaining enantiomerically pure compounds. []
(S)-Rivastigmine
Compound Description: (S)-Rivastigmine is the pharmacologically active enantiomer of Rivastigmine, a drug used to treat Alzheimer's disease. [, ]
Relevance: (S)-Rivastigmine's resolution process involves the use of (+)-O,O'-di-(p-toluoyl)-D-tartaric acid (D-(+)-DTTA) for diastereomeric salt formation, similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. This underscores the shared approach of employing specific tartaric acid derivatives for separating and purifying desired enantiomers. [, ]
R-(+)-Nicotine
Compound Description: R-(+)-Nicotine is the less common enantiomer of nicotine and is often used in comparative studies with S-(-)-nicotine to understand their different pharmacological effects. []
Relevance: While not directly used in the resolution of R-(+)-Nicotine, the paper discussing its N-glucuronidation highlights the general use of tartaric acid derivatives for resolving nicotine enantiomers. This indirectly links to (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, as both emphasize the reliance on tartaric acid derivatives for achieving enantiomeric purity in their respective target molecules. []
Overview
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate is a chiral compound that serves as an important resolving agent in asymmetric synthesis and enantiomeric separation. It is derived from (S)-(-)-canadine, an alkaloid, and di-p-toluoyl-D-tartaric acid. This compound is significant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals where chirality plays a crucial role in biological activity.
Source
The primary source of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate is through the reaction of (S)-(-)-canadine with di-p-toluoyl-D-tartaric acid. The latter is a well-known chiral auxiliary used to facilitate the resolution of racemic mixtures into their enantiomers. Di-p-toluoyl-D-tartaric acid itself can be synthesized from tartaric acid and p-toluoyl chloride using various organic solvents under controlled conditions.
Classification
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate falls under the classification of chiral compounds and is categorized as a diastereomeric salt. Its structural classification aligns it with tartaric acid derivatives, which are widely utilized in chiral resolution processes in both academic and industrial settings.
Synthesis Analysis
Methods
The synthesis of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate typically involves the following steps:
Reagents: The reaction requires (S)-(-)-canadine and di-p-toluoyl-D-tartaric acid.
Solvent: Common solvents include ethanol or methanol, which provide a suitable medium for the reaction.
Reaction Conditions: The reaction is generally performed under controlled temperature conditions to favor the formation of the desired diastereomeric salt.
Isolation: The resulting product is isolated through crystallization techniques, ensuring high purity and yield.
Technical Details
Temperature Control: Maintaining specific temperature ranges during synthesis can significantly affect yield and purity.
Purification Techniques: Advanced crystallization methods are employed to separate the desired product from by-products effectively.
Molecular Structure Analysis
Structure
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate has a complex molecular structure characterized by:
Molecular Formula: C21H23N1O6
Chirality: The compound exhibits chirality due to the presence of multiple stereocenters, specifically at the tartaric acid moiety.
Data
Molecular Weight: Approximately 373.41 g/mol
Structural Representation: The compound can be represented as having two p-toluoyl groups attached to a D-tartrate backbone, which enhances its chiral properties.
Chemical Reactions Analysis
Reactions
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate participates in various chemical reactions:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced back to its parent compound, (S)-(-)-canadine.
Substitution Reactions: The di-p-toluoyl moiety can undergo substitution, allowing for modifications that may enhance its utility in different applications.
Technical Details
Common Reagents: For oxidation, agents like hydrogen peroxide are used, while lithium aluminum hydride serves as a reducing agent.
Conditions: These reactions typically require acidic or basic conditions depending on the nature of the substituent.
Mechanism of Action
The mechanism of action for (S)-(-)-Canadine Di-p-toluoyl-D-tartrate primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors:
It triggers downstream signaling pathways that lead to neurotransmitter release, including dopamine and norepinephrine.
This interaction is crucial for understanding its pharmacological effects and potential therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to pale yellowish powder.
Solubility: Soluble in common organic solvents like ethanol and methanol.
Chemical Properties
Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Optical Purity: High optical purity (>99% enantiomeric excess) is often required for effective chiral resolution applications.
Applications
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate finds extensive applications across various fields:
Chiral Resolution: Used as a resolving agent in asymmetric synthesis to separate racemic mixtures into their enantiomers.
Pharmaceutical Development: Plays a critical role in the synthesis of enantiomerically pure drugs, particularly those related to nicotine and its derivatives.
Biological Research: Aids in studying stereoselective interactions within biological systems, contributing to pharmacokinetics and pharmacodynamics research.
Quality Control: Employed in the pharmaceutical industry for quality assurance of nicotine-containing products.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.